![molecular formula C18H13ClN2O3 B2753481 N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide CAS No. 951942-84-0](/img/structure/B2753481.png)
N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide
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Description
N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide, commonly known as ACQC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACQC belongs to the class of quinoline derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
- N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide exhibits significant antibacterial activity against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these bacteria were determined to be 256 μg/mL. While the MIC values are higher than reference drugs like amoxicillin and ciprofloxacin, this compound still shows promise as an antibacterial agent.
- Researchers have explored the molecular docking properties of this compound. By studying its interactions with bacterial targets, they gain insights into its mechanism of action and potential as a drug candidate . Molecular docking simulations provide valuable information for rational drug design.
- Although not explicitly mentioned in the literature for this specific compound, sulfonamides in general have antifungal properties . Further investigation could explore whether N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide exhibits similar effects.
- In silico profiling indicates that this compound falls within an acceptable range of drug-likeness . Understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for drug development.
- The synthesis of N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide involves condensation reactions . Researchers characterize the synthesized compound using spectral analysis techniques such as NMR and IR spectroscopy.
- Sulfonamides have diverse applications, including antimalarial, anticancer, anti-inflammatory, antidepressant, and diuretic properties . Investigating whether this compound exhibits any of these additional activities could be worthwhile.
Antibacterial Activity
Drug Design and Molecular Docking
Antifungal Properties
Drug-Likeness and ADMET Profiling
Synthetic Chemistry and Characterization
Biological Activity Beyond Antibacterials
properties
IUPAC Name |
N-(3-acetylphenyl)-8-chloro-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10(22)11-4-2-5-12(8-11)21-18(24)14-9-20-16-13(17(14)23)6-3-7-15(16)19/h2-9H,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKPVMYIQKRTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide |
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